cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride
Description
This compound (CAS: 84297-24-5) is a stereospecific cis-configured indenopyridine derivative with a fused bicyclic structure. Its synthesis typically involves catalytic hydrogenation of precursor dihydro- or tetrahydro-indenopyridines using palladium catalysts under high-pressure conditions (70–100 psi, 70°C), yielding the fully saturated hexahydro product . Key physical properties include a hydrochloride salt form (melting point: 235–237°C for related compounds) and molecular weight of 261.36 g/mol (free base) . Nuclear magnetic resonance (NMR) data for analogous cis-configured derivatives show characteristic shifts for methyl groups (δ ~1.2–1.5 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm) .
Properties
CAS No. |
53757-84-9 |
|---|---|
Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
2,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroindeno[2,1-c]pyridin-2-ium;chloride |
InChI |
InChI=1S/C15H21N.ClH/c1-15(2)13-7-5-4-6-11(13)12-8-9-16(3)10-14(12)15;/h4-7,12,14H,8-10H2,1-3H3;1H |
InChI Key |
MJHUETMMRFZKID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C[NH+](CCC2C3=CC=CC=C31)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine Hydrochloride
Key Synthetic Route (Adapted from RSC Publications and Patents)
Step 1: Preparation of Piperidine Precursors
- Starting from 1-methyl-3-carboxy-4-phenylpiperidine hydrochloride (cis-isomer), treatment with thionyl chloride converts the carboxylic acid into the corresponding acid chloride.
- The acid chloride intermediate is dissolved in anhydrous tetrachloroethane and subjected to Friedel-Crafts type cyclization using anhydrous aluminum chloride at 40 °C.
- This cyclization forms the hexahydroindeno-pyridine core with the 2-methyl substituent in place.
Step 3: Formation of Hydrochloride Salt
- The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and stability for isolation and further use.
Reaction Conditions and Yields
Stereochemical Considerations
- The catalytic reduction step is stereospecific, yielding the cis isomer with all hydrogens on the ring system oriented on the same face.
- Treatment with alkali can epimerize the C-9 center to the trans isomer, but the cis form is thermodynamically less stable and is selectively prepared by controlled reduction.
- Stereochemical purity is critical for biological activity and is confirmed by NMR and deuterium exchange studies.
Research Outcomes and Analytical Data
Structural Confirmation
- NMR spectroscopy (1H, 13C) confirms the presence of the hexahydroindeno-pyridine framework and the methyl substituents.
- The hydrochloride salt exhibits characteristic shifts consistent with protonation of the nitrogen atom.
- Deuterium exchange experiments validate the stereochemical assignments of the cis isomer.
Biological Relevance
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | 1-Methyl-3-carboxy-4-phenylpiperidine hydrochloride (cis-isomer) |
| Key Reagents | Thionyl chloride, anhydrous aluminum chloride, Pd/C catalyst, hydrochloric acid |
| Key Steps | Acid chloride formation, Friedel-Crafts cyclization, catalytic reduction, salt formation |
| Stereochemical Outcome | Stereospecific cis-2,3,4,4a,9,9a-hexahydro derivative |
| Yield Range | 70-90% per step |
| Analytical Methods | NMR, deuterium exchange, melting point, crystallization |
| Biological Activity | Selective affinity for 5-HT1A serotonin receptor subtype (dependent on stereochemistry) |
Chemical Reactions Analysis
Types of Reactions: cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Substitution reactions can occur at different positions on the indeno-pyridine ring, leading to a variety of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indeno-pyridine ring.
Scientific Research Applications
Research indicates that cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride exhibits a high affinity for serotonin receptors, particularly the 5-HT_1A receptor subtype. This receptor is implicated in several psychiatric conditions such as anxiety and depression. The compound's ability to selectively bind to these receptors suggests its potential as a therapeutic agent in treating mood disorders .
Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry include:
- Antidepressant Research : Due to its interaction with serotonin receptors, the compound is being investigated for its potential antidepressant effects. Studies have shown that it may help alleviate symptoms associated with anxiety and depression by modulating serotonin levels in the brain .
- Neuropharmacology : Its unique structure allows researchers to explore its effects on neuropharmacological pathways. The compound's interactions with neurotransmitter systems make it a candidate for further studies aimed at understanding brain chemistry and developing new treatments for neurological disorders .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Serotonin Receptor Interaction : A study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively binds to serotonin receptors in vitro. The findings suggest that it could be developed into a selective serotonin reuptake inhibitor (SSRI) or used in combination therapies for mood disorders .
- Toxicology Assessment : Toxicological evaluations have indicated that the compound has a low acute toxicity profile in rodent models. The lowest published lethal dose (LDLo) was found to be 75 mg/kg when administered subcutaneously . This information is crucial for determining safe dosage ranges for future clinical applications.
- Pharmacokinetics Study : Research into the pharmacokinetics of this compound has shown promising results regarding its absorption and distribution within biological systems. Further studies are needed to fully understand its metabolic pathways and excretion processes .
Mechanism of Action
The mechanism of action of cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural and Physical Properties
*Melting point inferred from structurally similar compounds .
Key Observations :
Key Insights :
- Stereochemistry Matters : H4a,H5-trans isomers exhibit 10-fold higher antidepressant activity than cis counterparts due to optimized receptor binding .
- Substituent-Driven Activity : Pyridyl groups (e.g., [115]) correlate with H1 antagonism, while fluorinated derivatives (e.g., [17]) enhance enzyme inhibition potency .
Spectral and Analytical Data
*Calculated for free base.
Biological Activity
cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine hydrochloride (CAS No. 53757-84-9) is a bicyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure combining features of indene and pyridine, which contributes to its interaction with various biological targets.
- Molecular Formula : C15H22ClN
- Molecular Weight : Approximately 219.31 g/mol
- Structure : The compound contains multiple chiral centers and a rigid framework that influences its biological activity.
Interaction with Serotonin Receptors
Research indicates that this compound exhibits significant biological activity primarily related to its interaction with serotonin receptors. Specifically:
- 5-HT1A Receptor Affinity : This compound has a high affinity for the 5-HT1A receptor subtype. This receptor is implicated in various psychiatric conditions such as anxiety and depression .
Structure-Activity Relationships (SAR)
Studies have demonstrated that the structural features of this compound significantly influence its binding affinity and selectivity for serotonin receptors:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| cis-2,3,4,4a,9,9a-Hexahydro-2,9,9-trimethyl-1H-indeno(2,1-c)pyridine | Bicyclic structure with multiple chiral centers | High affinity for 5-HT1A receptor |
| Trans analogs | Varying substitutions at the nitrogen site | Moderate affinity for 5-HT1A and high selectivity |
Research has shown that trans-fused analogs exhibit varying degrees of affinity for serotonin receptors compared to their cis counterparts. For example, certain trans-fused derivatives demonstrated high affinity (0.60 - 51 nM) for the 5-HT1A site .
Psychotropic Properties
In studies evaluating the psychotropic properties of related compounds:
- Compounds similar to this compound exhibited notable anxiolytic and antidepressant effects.
One study highlighted that specific derivatives showed anxiolytic activity significantly greater than diazepam . These findings suggest that modifications to the molecular structure can enhance therapeutic efficacy.
Toxicology
Toxicological evaluations have indicated that this compound has a reported lowest published lethal dose (LDLo) of 75 mg/kg in rodents when administered subcutaneously. The primary toxic effects observed included gastrointestinal relaxation .
Q & A
Q. Table 1. Stereochemical Impact on Biological Activity
Q. Table 2. Key Techniques for Stereochemical Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
